molecular formula C19H32N4O2S B14090243 8-(butan-2-ylsulfanyl)-6-hydroxy-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one

8-(butan-2-ylsulfanyl)-6-hydroxy-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B14090243
M. Wt: 380.6 g/mol
InChI Key: HCSKCZJAJYIPFM-UHFFFAOYSA-N
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Description

3-methyl-8-(methylpropylthio)-7-nonyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various alkyl and thioalkyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(methylpropylthio)-7-nonyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran and bases like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(methylpropylthio)-7-nonyl-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the alkylthio groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, amines, dimethylformamide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or amino groups into the molecule.

Scientific Research Applications

3-methyl-8-(methylpropylthio)-7-nonyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-8-(methylpropylthio)-7-nonyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-8-(2-methyl-2-propenylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione
  • 7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)purine-2,6-dione

Uniqueness

3-methyl-8-(methylpropylthio)-7-nonyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H32N4O2S

Molecular Weight

380.6 g/mol

IUPAC Name

8-butan-2-ylsulfanyl-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C19H32N4O2S/c1-5-7-8-9-10-11-12-13-23-15-16(20-19(23)26-14(3)6-2)22(4)18(25)21-17(15)24/h14H,5-13H2,1-4H3,(H,21,24,25)

InChI Key

HCSKCZJAJYIPFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C

Origin of Product

United States

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